An In-depth Technical Guide to H-Phg-OH (Phenylglycine)
An In-depth Technical Guide to H-Phg-OH (Phenylglycine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phg-OH, chemically known as 2-amino-2-phenylacetic acid or more commonly as phenylglycine, is a non-proteinogenic α-amino acid. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological significance. Phenylglycine and its derivatives are of significant interest in medicinal chemistry and drug development, primarily as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics.[1] This document aims to be a core technical resource, presenting detailed data and experimental methodologies for professionals in the field.
Chemical Structure and Properties
Phenylglycine is an amino acid where a phenyl group is directly attached to the α-carbon. It exists as two enantiomers, (R)-(-)-phenylglycine (D-phenylglycine) and (S)-(+)-phenylglycine (L-phenylglycine), as well as a racemic mixture (DL-phenylglycine).
Diagram: Chemical Structure of Phenylglycine Enantiomers
Caption: 2D structures of the (R) and (S) enantiomers of Phenylglycine.
Physicochemical Properties
The physicochemical properties of H-Phg-OH are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 290-302 °C (decomposes) | [2][4] |
| pKa (Carboxylic Acid) | ~1.83 - 2.23 (predicted) | [5] |
| pKa (Amino Group) | ~8.64 - 9.13 (predicted) | [5] |
| LogP | -1.7 to -2.07 | [2][5] |
| Water Solubility | 0.3 g/100 mL (for D-isomer) | [6] |
Solubility Profile
Phenylglycine is sparingly soluble in water and generally shows low solubility in many organic solvents. Its solubility is significantly influenced by pH. In acidic solutions, the amino group is protonated, and in basic solutions, the carboxylic acid group is deprotonated, both of which can increase its aqueous solubility.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Water | 0.3 (D-isomer) | Not specified | [6] |
| Water | 11.5 | 100 | [2] |
| Ethanol | Decreases with increasing ethanol concentration in water-ethanol mixtures | 10 and 25 | [7] |
| Methanol | Soluble (qualitative) | Not specified | [5] |
| DMSO | Soluble (qualitative) | Not specified | |
| Acetone | Solubility of glycine decreases with increasing acetone in water-acetone mixtures | 15-40 | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of H-Phg-OH.
FT-IR Spectroscopy
The FT-IR spectrum of phenylglycine exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2794 - 3441 | N-H stretching (amino group) | Strong, Broad |
| 2167 - 2598 | C-H stretching (aromatic and aliphatic) | Medium-Weak |
| ~1596 | C=O stretching (carboxylate) | Strong |
| ~1489 | N-H bending (amino group) | Medium |
| ~1391 | C-H bending | Medium |
| ~607 | Carboxylate wagging | Weak |
Note: The exact peak positions can vary depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the crystalline form.
NMR Spectroscopy
¹H NMR (in D₂O):
-
δ ~7.48-7.44 ppm (m, 5H): Protons of the phenyl ring.
-
δ ~4.28 ppm (s, 1H): α-proton (CH).[2]
¹³C NMR:
-
δ ~170-180 ppm: Carbonyl carbon (COOH).
-
δ ~125-140 ppm: Aromatic carbons.
-
δ ~50-60 ppm: α-carbon (CH-NH₂).
Note: Chemical shifts can vary depending on the solvent and pH.
Synthesis and Experimental Protocols
Phenylglycine can be synthesized through various methods, with the Strecker synthesis being a common and classical approach.
Strecker Synthesis of DL-Phenylglycine
This method involves the reaction of benzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Diagram: Strecker Synthesis Workflow
Caption: Workflow for the Strecker synthesis of DL-Phenylglycine.
Detailed Protocol:
-
Formation of the Aminonitrile:
-
In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) in water in a flask equipped with a stirrer.
-
Add ammonium chloride (NH₄Cl) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add benzaldehyde to the cooled solution while stirring vigorously.
-
Continue stirring in the ice bath for a specified time to allow for the formation of α-aminophenylacetonitrile.
-
The aminonitrile may separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).[9]
-
-
Hydrolysis of the Aminonitrile:
-
Carefully evaporate the organic solvent from the aminonitrile extract.
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the crude aminonitrile.
-
Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After hydrolysis, cool the reaction mixture.
-
Neutralize the solution to the isoelectric point of phenylglycine (around pH 6) to precipitate the product.
-
Collect the precipitated DL-phenylglycine by filtration, wash with cold water, and dry.
-
Biological Significance and Signaling Pathways
Phenylglycine and its derivatives exhibit a range of biological activities and are involved in several metabolic and signaling pathways.
Role in Antibiotic Synthesis
D-phenylglycine is a key precursor in the industrial synthesis of several semi-synthetic β-lactam antibiotics, including ampicillin, amoxicillin, and cephalexin.[1]
Neurological Activity
Phenylglycine derivatives have been shown to act as antagonists at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. This makes them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders. While phenylglycine itself is not a primary neurotransmitter, its structural similarity to other neuroactive amino acids allows it and its derivatives to interact with these signaling pathways.
Diagram: Phenylglycine Derivatives and mGluR Signaling
References
- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylglycine - Wikipedia [en.wikipedia.org]
- 4. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 5. Showing Compound 2-Phenylglycine (FDB022909) - FooDB [foodb.ca]
- 6. Thermo Scientific Chemicals D(-)-alpha-Phenylglycine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acids Reference Chart [sigmaaldrich.com]
